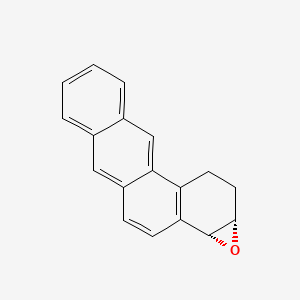
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its complex structure, which includes an epoxide group and a tetrahydrobenz(a)anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrobenz(a)anthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) can be employed.
Major Products
Oxidation: Formation of diols or quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its mutagenic and cytotoxic properties, particularly in studies related to cancer research.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The epoxide group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and cytotoxic effects. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and lead to carcinogenesis.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound without the epoxide group.
Benzo(a)pyrene: Another PAH with similar mutagenic properties.
Chrysene: A structurally related PAH.
Uniqueness
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the epoxide group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene
特性
CAS番号 |
89618-17-7 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC名 |
(5S,7R)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17-,18+/m0/s1 |
InChIキー |
GUFITYJDZKTZBJ-ZWKOTPCHSA-N |
異性体SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]5[C@H]1O5 |
正規SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



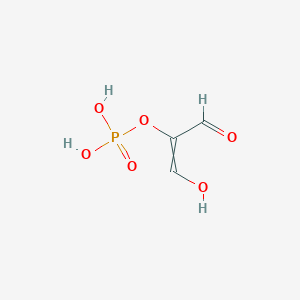
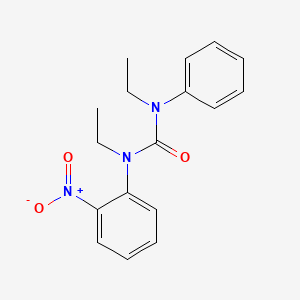

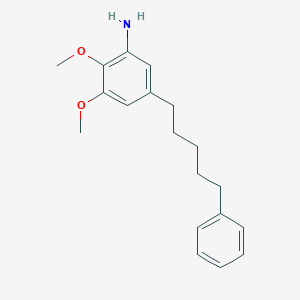

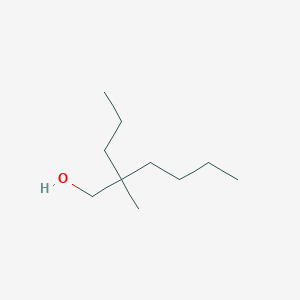
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
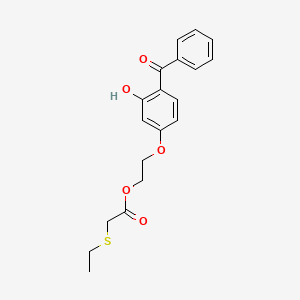
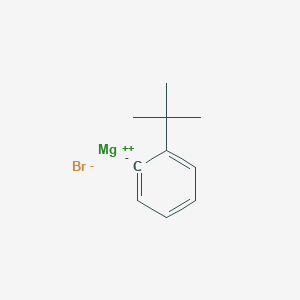
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
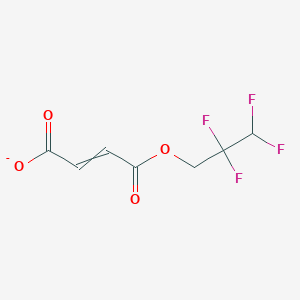
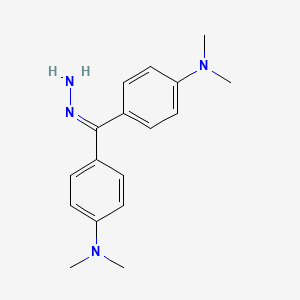
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
